molecular formula C20H25ClN4O2S B2508479 8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 384796-34-3

8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2508479
CAS RN: 384796-34-3
M. Wt: 420.96
InChI Key: JSTVRADCSKTFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-chlorobenzyl)thio)-7-hexyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a multifunctional serine/threonine kinase that plays a critical role in various signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and others. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has focused on synthesizing new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This synthesis pathway highlights the chemical versatility of purine derivatives in forming complex heterocyclic structures with potential pharmaceutical applications (Hesek & Rybár, 1994).

Biological Activity

  • Studies have also explored the affinity and pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, showing potential as serotonin receptor ligands with psychotropic activity. Such compounds may have applications in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antimicrobial and Antiviral Properties

  • New derivatives of 8-Chloro-theophylline were synthesized, demonstrating antimicrobial activity. This suggests potential use in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Investigation into Molecular Structure and Interaction

  • Quantitative investigations into the intermolecular interactions present in similar purine derivatives reveal insights into the design of new materials, suggesting the importance of understanding molecular interactions for the development of new compounds with specific properties (Shukla et al., 2020).

Novel Therapeutic Applications

  • Synthesis and pharmacological testing of new heterocycles, like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been carried out to examine their antitumor activity and vascular relaxing effects. This research indicates the potential for purine derivatives in cancer therapy and cardiovascular disease treatment (Ueda et al., 1987).

properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-4-5-6-7-12-25-16-17(23(2)20(27)24(3)18(16)26)22-19(25)28-13-14-8-10-15(21)11-9-14/h8-11H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTVRADCSKTFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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